molecular formula C11H8ClN5O B15229253 7-Amino-6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one

7-Amino-6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one

Cat. No.: B15229253
M. Wt: 261.67 g/mol
InChI Key: DUKCPVUSMYEAIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Amino-6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one is a heterocyclic compound with potential applications in medicinal chemistry. The compound features a pyrrolo[3,4-b]pyrazin-5-one core structure, which is known for its biological activity. The presence of the 5-chloropyridin-2-yl group enhances its chemical properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C11H8ClN5O

Molecular Weight

261.67 g/mol

IUPAC Name

7-amino-6-(5-chloropyridin-2-yl)-7H-pyrrolo[3,4-b]pyrazin-5-one

InChI

InChI=1S/C11H8ClN5O/c12-6-1-2-7(16-5-6)17-10(13)8-9(11(17)18)15-4-3-14-8/h1-5,10H,13H2

InChI Key

DUKCPVUSMYEAIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Cl)N2C(C3=NC=CN=C3C2=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrrolo[3,4-b]pyrazin-5-one Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 5-Chloropyridin-2-yl Group: This step can be achieved through a substitution reaction where a suitable chloropyridine derivative is introduced to the core structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Amino-6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halides or amines can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

7-Amino-6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one has several scientific research applications:

    Medicinal Chemistry: The compound’s core structure is known for its potential therapeutic properties, making it a candidate for drug development.

    Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Chemical Biology: The compound can serve as a probe to study various biochemical pathways and processes.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-Amino-6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Amino-6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one is unique due to its specific combination of the pyrrolo[3,4-b]pyrazin-5-one core with the 5-chloropyridin-2-yl group. This combination enhances its chemical properties and potential biological activities, making it a valuable compound for various research applications.

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